2-Pyridinemethanimine, alpha-methyl-

Description

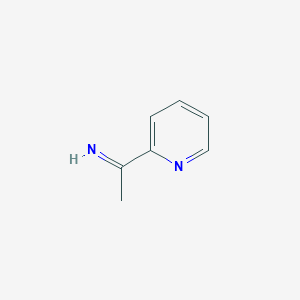

2-Pyridinemethanimine, alpha-methyl- is a pyridine-derived heterocyclic compound featuring a methanimine group (CH=N) at the 2-position of the pyridine ring, with a methyl substituent at the alpha carbon adjacent to the imine nitrogen. Pyridine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

1-pyridin-2-ylethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-6(8)7-4-2-3-5-9-7/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNHPSXZSRPDPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476589 | |

| Record name | 2-PYRIDINEMETHANIMINE, ALPHA-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89693-72-1 | |

| Record name | 2-PYRIDINEMETHANIMINE, ALPHA-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

- Pyrimidine Derivatives (e.g., Pyrimethamine, Trimethoprim): Pyrimidines, unlike pyridines, contain two nitrogen atoms in their six-membered ring, enhancing their hydrogen-bonding capacity and aromatic electron deficiency. Pyrimethamine and trimethoprim exhibit antimalarial activity due to their ability to inhibit dihydrofolate reductase.

Pyridine-Based Imines :

Compounds like ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () highlight the impact of sulfur-containing substituents on reactivity and stability. The alpha-methyl group in 2-Pyridinemethanimine could similarly influence steric hindrance, affecting nucleophilic attack at the imine group or interactions with enzymes .

Physicochemical Properties

The table below summarizes inferred properties based on structural analogs:

| Property | 2-Pyridinemethanimine, alpha-methyl- | Pyrimethamine | Alpha-Methyl Serotonin |

|---|---|---|---|

| Ring System | Pyridine (1 N) | Pyrimidine (2 N) | Indole (heterocyclic) |

| Key Substituent | α-Methyl imine | Chlorophenyl, pyrimidine | α-Methyl ethylamine |

| Lipophilicity (LogP)* | ~1.8 (estimated) | 2.1 | 1.5 |

| Biological Potency | Moderate (inferred) | High (antimalarial) | Low (EC50 = 3.2 µM) |

| Metabolic Stability | High (due to α-methyl) | Moderate | Moderate |

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.